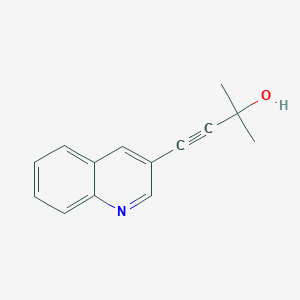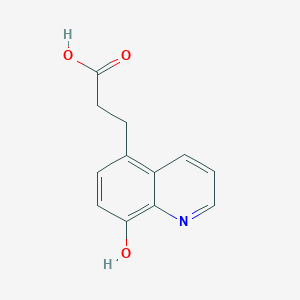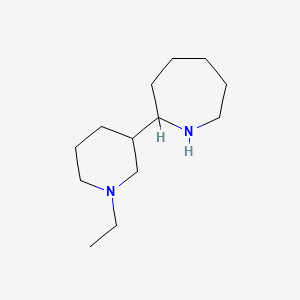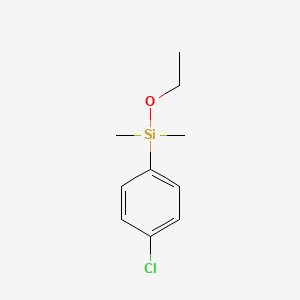
(2,6-Diethoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Diethoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly notable for its applications in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (2,6-Diethoxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Diethoxyphenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Oxidation: Boronic acids can be oxidized to form phenols.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2,6-Diethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,6-Diethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium atom. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
This compound is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. Compared to (2,6-Dimethoxyphenyl)boronic acid, the ethoxy groups in this compound can provide different steric and electronic effects, potentially leading to variations in reaction outcomes .
Propiedades
Fórmula molecular |
C10H15BO4 |
|---|---|
Peso molecular |
210.04 g/mol |
Nombre IUPAC |
(2,6-diethoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO4/c1-3-14-8-6-5-7-9(15-4-2)10(8)11(12)13/h5-7,12-13H,3-4H2,1-2H3 |
Clave InChI |
MVASETVBGDOWFL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC=C1OCC)OCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)

![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)



![Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11892287.png)
![4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11892290.png)



![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892304.png)
